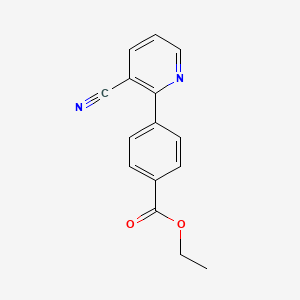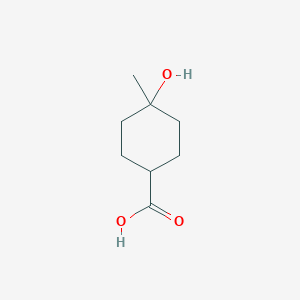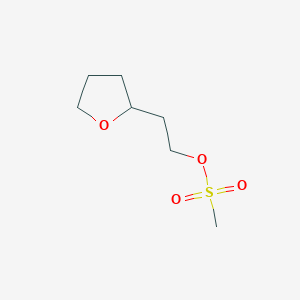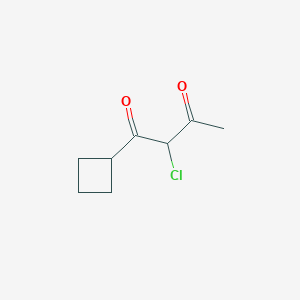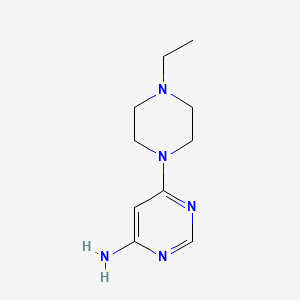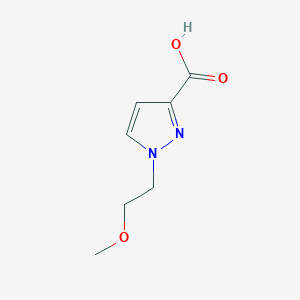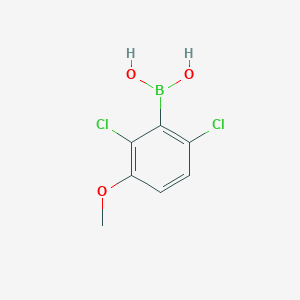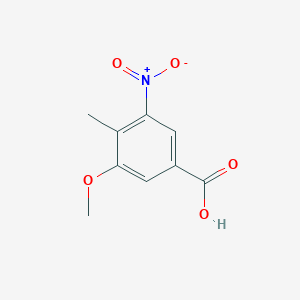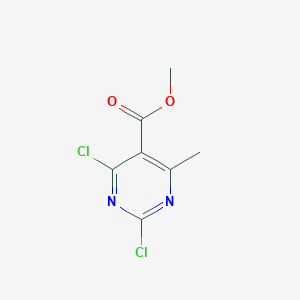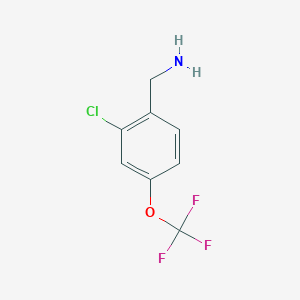
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Chemistry
- (Roffe et al., 2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. The study involved C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrating their good activity and selectivity in catalysis.
Synthesis of Complex Organic Compounds
- (Younas, Hallaoui, & Anouar, 2014) synthesized a compound using a 1,3-dipolar cycloaddition reaction involving a similar methanamine derivative, highlighting its utility in the synthesis of complex organic molecules.
Transfer Hydrogenation Reactions
- (Karabuğa et al., 2015) investigated the use of a quinazoline-based compound related to methanamine in transfer hydrogenation reactions, achieving high conversions and efficiency.
Synthesis of Novel Organic Compounds for Docking Studies
- (Bommeraa, Merugu, & Eppakayala, 2019) developed a simple method to synthesize a novel compound using 3-(4-Chlorophenoxy)phenyl)methanamine, which was then used for docking studies.
Development of Photocytotoxic Compounds
- (Basu et al., 2014) synthesized Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and studied their photocytotoxic properties, useful in cancer therapy and cellular imaging.
Mechanistic Study in Organic Synthesis
- (Zhou & Li, 2019) conducted a mechanistic study involving methanamine, providing insights into complex organic reactions and synthesis processes.
Synthesis and Spectral Analysis of Organic Compounds
- (Dekić et al., 2020) synthesized a new coumarin derivative using (4-methoxyphenyl)methanamine, demonstrating the role of methanamines in the development of new organic compounds.
Synthesis of Derivative Compounds
- (Zhou et al., 2013) described an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, showcasing the versatility of methanamines in organic synthesis.
Investigation in Antiosteoclast Activity
- (Reddy et al., 2012) synthesized a family of boronates using (±)-piperidin-2-yl-methanamine and investigated their antiosteoclast activity, indicating potential medical applications.
Chiral Synthesis and Stereochemistry Studies
- (Lood et al., 2015) reported the synthesis of (indol-2-yl)methanamines using a protecting group strategy, contributing to the field of chiral synthesis and stereochemistry.
Propiedades
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDWCRSNWLKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1426479.png)


![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)
